Cas no 887458-73-3 (methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

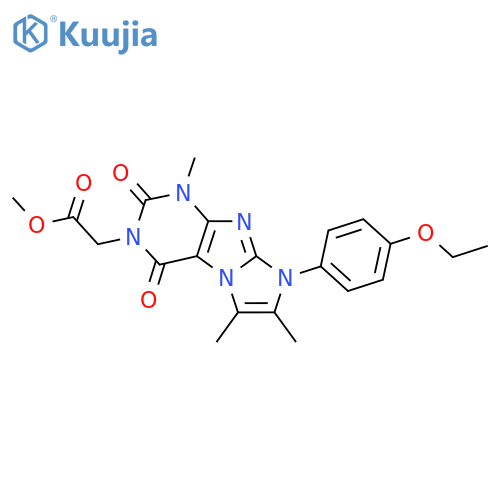

887458-73-3 structure

商品名:methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

- methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- SR-01000021862-1

- F2542-1195

- 887458-73-3

- Z237574762

- SR-01000021862

- methyl 2-[6-(4-ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- AKOS001375537

-

- インチ: 1S/C21H23N5O5/c1-6-31-15-9-7-14(8-10-15)25-12(2)13(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-16(27)30-5/h7-10H,6,11H2,1-5H3

- InChIKey: MQFJHKXTYMQJEU-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C)C(N1CC(=O)OC)=O)N=C1N(C3C=CC(=CC=3)OCC)C(C)=C(C)N12

計算された属性

- せいみつぶんしりょう: 425.16991885g/mol

- どういたいしつりょう: 425.16991885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2542-1195-4mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 4mg |

$66.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-50mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 50mg |

$160.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-25mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 25mg |

$109.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-2mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 2mg |

$59.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-15mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 15mg |

$89.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-2μmol |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 2μmol |

$57.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-40mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 40mg |

$140.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-30mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 30mg |

$119.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-75mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 75mg |

$208.0 | 2023-08-19 | |

| Life Chemicals | F2542-1195-3mg |

methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

887458-73-3 | 90%+ | 3mg |

$63.0 | 2023-08-19 |

methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

887458-73-3 (methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量